Conformational Preference Deviation vs. Alanine Dipeptide Baseline
Computational analysis reveals that Ac-Cys-NHMe exhibits different conformational preferences compared to the standard alanine dipeptide (Ac-Ala-NHMe) baseline. The side-chain thiol group engages in stabilizing interactions with the peptide backbone, leading to a distinct distribution of accessible conformations in both gas phase and aqueous solution [1].
| Evidence Dimension | Conformational Preference |
|---|---|
| Target Compound Data | Stabilized by side-chain thiol/backbone interactions; distinct from Ac-Ala-NHMe. |
| Comparator Or Baseline | Ac-Ala-NHMe |
| Quantified Difference | Different distribution of preferred backbone φ/ψ angles; specific values not enumerated in abstract, but qualitative shift is established. |
| Conditions | B3LYP/6-311++G(d,p)//B3LYP/6-31+G(d) level with conductor-like polarizable continuum model (CPCM) in gas phase and water [1]. |
Why This Matters
Demonstrates that Ac-Cys-NHMe is not a generic, inert model; the thiol group actively alters the peptide's structural landscape, making it essential for studying cysteine-specific conformational effects.
- [1] Lee, J. Y., Byun, B. J., & Kang, Y. K. (2008). Conformational Preferences and pKa Value of Cysteine Residue. The Journal of Physical Chemistry B, 112(36), 11189–11193. View Source
